molecular formula C14H20FN3O B4591087 2-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

2-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

Cat. No.: B4591087
M. Wt: 265.33 g/mol
InChI Key: GLWCFWNEVRTYAB-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C14H20FN3O and its molecular weight is 265.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.15904043 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis : A study outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. The synthesis utilizes methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the importance of handling toxic and potentially explosive chemicals with care (Qiu et al., 2009).

Applications in Medical Research

  • Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands for Alzheimer's disease mentions compounds with potential application in early detection and evaluation of new therapies. The study emphasizes the breakthroughs in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain (Nordberg, 2008).

  • Antipsychotic Agent Research : A review highlights the discovery, pharmacological characterization, and behavioral effects of dopamine D2-like receptor antagonist Eticlopride, indicating the compound's potential in understanding central dopamine receptor function and the role of D2-like receptors in behavior (Martelle & Nader, 2008).

Water Treatment and Desalination

  • Semi-Aromatic Polyamide TFC Membranes : A review discusses the development of reverse osmosis and nanofiltration membranes for water treatment and desalination, showcasing the significant role of semi-aromatic polyamides in the advancement of membrane technology (Gohil & Ray, 2017).

Pharmacokinetic Studies

  • Comparative Pharmacokinetics : An analysis of new systemic fluoroquinolones reviews the pharmacokinetic parameters, highlighting the diverse characteristics of these compounds, including their mechanism of action, antibacterial activity, and physiochemical properties (Neuman, 1987).

Mechanistic Insights and Drug Metabolism

  • Reactive Intermediates in Drug Metabolism : A study on saracatinib metabolism reveals the formation of reactive ortho-quinone and iminium intermediates, providing insights into potential reasons for side effects observed in clinical trials. This underscores the importance of understanding drug metabolism and its implications for drug development and safety (Attwa et al., 2018).

Properties

IUPAC Name

2-fluoro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-17-8-10-18(11-9-17)7-6-16-14(19)12-4-2-3-5-13(12)15/h2-5H,6-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCFWNEVRTYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.